4-Methoxy-6-methyl-2-nitropyridin-3-ol
Description
4-Methoxy-6-methyl-2-nitropyridin-3-ol is a nitropyridine derivative characterized by a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 2, a methoxy (-OCH₃) group at position 4, and a methyl (-CH₃) group at position 4. This compound belongs to the class of aromatic nitro compounds, which are of interest in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The hydroxyl group enhances acidity, while the nitro and methoxy groups influence electron distribution, affecting solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
4-methoxy-6-methyl-2-nitropyridin-3-ol |
InChI |
InChI=1S/C7H8N2O4/c1-4-3-5(13-2)6(10)7(8-4)9(11)12/h3,10H,1-2H3 |
InChI Key |
IQAPQZLJVDQJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Scientific Research Applications
4-Methoxy-6-methyl-2-nitropyridin-3-ol is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand the effects of nitro-substituted pyridines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-6-methyl-2-nitropyridin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity. The specific molecular targets and pathways involved depend on the context of its application, such as in drug design or chemical synthesis.
Comparison with Similar Compounds
Key Observations:
- Nitro Group Position : Compounds with nitro groups at C2/C3 (e.g., 4-Methoxy-6-methyl-2-nitropyridin-3-ol) exhibit stronger electronic effects than those with nitro at C5, influencing reactivity in substitution reactions .
- Substituent Effects : Bromine at C4 (in the bromo analog) increases molecular weight and alters safety profiles compared to methoxy or hydroxyl groups .
- Synthesis Yields : Methoxy derivatives with nitro groups at C5 (e.g., 2-Methoxy-4-methyl-5-nitropyridine) achieve higher yields (95%) than those with nitro at C3 (80%), likely due to steric and electronic factors .
Physicochemical Properties
- Acidity: The hydroxyl group in 4-Methoxy-6-methyl-2-nitropyridin-3-ol enhances acidity (pKa ~8–9) compared to non-hydroxylated analogs like 2-Methoxy-4-methyl-5-nitropyridine .
- Melting Points : Halogenated analogs (e.g., 4-Bromo-6-methyl-2-nitropyridin-3-ol) show higher melting points (>150°C) due to increased molecular rigidity, whereas methoxy derivatives typically melt at 100–120°C .
- Solubility: Hydroxyl and nitro groups improve solubility in polar solvents (e.g., DMSO, ethanol), while bromine or methyl groups reduce it .
Preparation Methods
Structural and Molecular Characteristics
The compound features a pyridine ring substituted with methoxy (-OCH₃) at position 4, methyl (-CH₃) at position 6, nitro (-NO₂) at position 2, and hydroxyl (-OH) at position 3. Its molecular formula is C₇H₈N₂O₄ , with a molecular weight of 184.15 g/mol and a polar surface area of 88.17 Ų . The interplay of electron-withdrawing (nitro) and electron-donating (methoxy, hydroxyl) groups influences its reactivity and synthetic pathways.
Key Synthetic Strategies
Nitration of Pre-Functionalized Pyridine Intermediates
A common approach involves nitration of substituted pyridines. For example:
- Starting Material : 4-Methoxy-6-methylpyridin-3-ol.
- Nitration : Treatment with a nitrating agent (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–30°C) to introduce the nitro group at position 2.
- Challenges : Competing nitration at other positions due to the ortho/para-directing effects of hydroxyl and methoxy groups.
Example Protocol :
- Step 1 : Dissolve 4-methoxy-6-methylpyridin-3-ol in concentrated sulfuric acid.
- Step 2 : Add fuming nitric acid dropwise at 0°C, stirring for 1–2 hours.
- Step 3 : Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Yield: ~40–60% (theoretical).
Functional Group Interconversion
Hydroxylation of Nitropyridine Derivatives
Introducing the hydroxyl group via hydrolysis of a halogen or nitro precursor:
- Starting Material : 2-Nitro-4-methoxy-6-methylpyridin-3-chloride.
- Hydrolysis : React with aqueous NaOH (20% w/v) at 80°C for 4–6 hours.
- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing nitro group.
Key Observation : Excess base and prolonged reaction times improve yields but risk decomposition.
Methoxylation via Nucleophilic Substitution
Methoxy groups are often introduced using methylating agents:
Multicomponent Cyclization Reactions
Building the pyridine ring de novo with pre-installed substituents:
- Precursor : A 1,5-diketone or enamine intermediate.
- Cyclization : Use ammonium acetate or urea under reflux conditions (e.g., ethanol, 80°C).
- Nitration : Post-cyclization nitration at position 2.
Advantage : Direct control over substituent placement.
Limitation : Low yields due to competing side reactions.
Optimization and Catalysis
Catalytic Nitration
Q & A
Q. What are the key functional groups in 4-Methoxy-6-methyl-2-nitropyridin-3-ol, and how do they influence its reactivity?
The compound features a pyridine ring substituted with a methoxy group (position 4), methyl group (position 6), nitro group (position 2), and hydroxyl group (position 3). The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity, while the hydroxyl group enables hydrogen bonding and nucleophilic interactions. These groups collectively influence its stability, solubility in polar solvents, and biological interactions (e.g., protein kinase inhibition) .
Q. What synthetic routes are commonly used to prepare 4-Methoxy-6-methyl-2-nitropyridin-3-ol?
Synthesis typically involves multi-step functionalization of pyridine derivatives. Key steps include:
- Nitration of precursor pyridines under controlled acidic conditions to introduce the nitro group.
- Methoxylation via nucleophilic substitution or metal-catalyzed coupling.
- Methylation at position 6 using alkylating agents like methyl iodide. Reaction optimization (e.g., temperature, catalysts) is critical to minimize byproducts such as over-nitrated isomers .
Q. How can researchers characterize the purity and structure of this compound?
- HPLC/GC-MS : Quantify purity and detect impurities.
- NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., δ ~8.5 ppm for pyridine protons, δ ~3.9 ppm for methoxy protons).
- FT-IR : Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹).
- X-ray Crystallography : Resolve spatial arrangement of substituents for structural validation .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact the compound's regioselectivity in nucleophilic substitution reactions?
The nitro group at position 2 deactivates the pyridine ring, directing nucleophiles to the less hindered position 5. However, the methyl group at position 6 introduces steric hindrance, potentially favoring alternative pathways. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via kinetic studies under varying conditions (solvent polarity, temperature) clarifies dominant mechanisms .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from tautomerism (e.g., keto-enol forms due to the hydroxyl and nitro groups) or solvent-dependent conformational changes. Solutions include:
- Variable-temperature NMR to assess dynamic equilibria.
- Deuterated solvent screening to eliminate exchange broadening.
- 2D NMR techniques (COSY, HSQC) to confirm coupling networks .
Q. How can researchers design probes based on this compound to study protein kinase interactions?
- Fluorescent tagging : Introduce a fluorophore (e.g., dansyl chloride) at the hydroxyl group while preserving nitro group reactivity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Molecular Docking : Use crystal structures of target kinases (e.g., PDB entries) to predict binding modes and guide mutagenesis studies .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Key challenges include:
- Byproduct formation : Optimize nitration stoichiometry to avoid di-nitrated derivatives.
- Purification : Use gradient column chromatography or recrystallization in ethanol/water mixtures.
- Catalyst selection : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) for easier recovery and reuse .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity results (e.g., antimicrobial assays vs. kinase inhibition)?
Contradictions may stem from assay conditions (e.g., bacterial strain variability, ATP concentration in kinase assays). Mitigation strategies:
- Validate activity across multiple cell lines or enzyme isoforms.
- Perform dose-response curves to distinguish specific inhibition from cytotoxicity.
- Use orthogonal assays (e.g., SPR for binding kinetics) to confirm mechanisms .
Q. What computational tools are recommended to study the compound's reactivity and stability?
- Gaussian/PySCF : Calculate electrostatic potential maps to identify reactive sites.
- AutoDock Vina : Screen interactions with biological targets.
- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways (e.g., nitro group reduction) .
Comparative Analysis
Q. How does 4-Methoxy-6-methyl-2-nitropyridin-3-ol compare structurally and functionally to 2-Chloro-4-methoxy-6-methyl-3-nitropyridine?
The chlorine substituent in the latter increases electrophilicity but reduces hydrogen-bonding capacity. This alters biological activity: chloro derivatives may exhibit stronger kinase inhibition, while hydroxyl-containing analogs show better solubility and metabolic stability. Comparative studies using isosteric replacements can elucidate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
